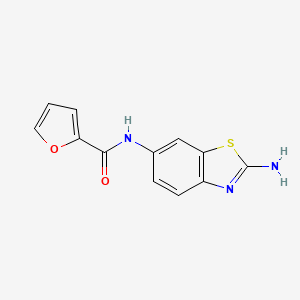

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide, commonly referred to as F2CBA, is a derivative of furan-2-carboxylic acid and is a synthetic compound. It is an important intermediate in the synthesis of a variety of organic compounds and has many applications in research and industry. F2CBA is a versatile compound that can be used to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, F2CBA has been studied for its potential use in the treatment of certain diseases and conditions.

Aplicaciones Científicas De Investigación

1. Synthesis of Pharmacologically Relevant Compounds

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide has been utilized as a starting material in the synthesis of pharmacologically relevant compounds. For instance, it played a key role in the synthesis of dehydro-homopilopic acid, a precursor for the production of both enantiomers of pilocarpine, an important pharmaceutical agent (Schmidt et al., 2021).

2. Development of Novel Chemical Compounds

Research has also focused on the development of new chemical entities using furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide. For example, novel cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes were synthesized, showcasing the compound’s versatility in creating new chemical structures with potential applications in various fields (Racané et al., 2003).

3. Antimicrobial Applications

This compound has been used in the preparation of new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole. The in vitro antimicrobial screening of these compounds revealed promising results against various bacterial and fungal species, indicating the potential of furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide in the development of new antimicrobial agents (Patel & Shaikh, 2010).

4. Synthesis of Highly Functionalized Substituted Aniline Products

The compound has been instrumental in the synthesis of highly functionalized and substituted aniline products. By using specific phosphine ligands, acetylenic amides are converted into 2-aminofurans, demonstrating the compound’s utility in complex chemical reactions and synthesis (Li et al., 2019).

5. Catalysis in Amide Formation

It has been identified as an effective catalyst for dehydrative amide formation of carboxylic acids and amines. This showcases its role in facilitating important chemical transformations, broadening the scope of its applications in synthetic chemistry (Tam et al., 2015).

6. Synthesis of Bioactive Quinazolin-4(3H)-ones

The compound has been used in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, highlighting its role in the creation of bioactive molecules that could have significant pharmaceutical implications (Yu et al., 2018).

Propiedades

IUPAC Name |

N-(2-amino-1,3-benzothiazol-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c13-12-15-8-4-3-7(6-10(8)18-12)14-11(16)9-2-1-5-17-9/h1-6H,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIDZIJQYOAHHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726757 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Furan-2-carboxylic acid (2-amino-benzothiazol-6-yl)-amide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)

![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)

![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)